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Cyanine5 tetrazine

Cat. No.: B1192616
M. Wt: 666.9 g/mol
InChI Key: ZDOMAUDBTABOBX-UHFFFAOYSA-O
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Description

Evolution of Bioorthogonal Chemistry in Molecular Sciences

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comwikipedia.org The term was coined by Carolyn R. Bertozzi in 2003. wikipedia.org This field of study has revolutionized molecular sciences by providing a means to label and study biomolecules in their natural environment. numberanalytics.com The journey of bioorthogonal chemistry began in the late 1990s and early 2000s, with the pioneering work of scientists like Carolyn R. Bertozzi, who introduced the Staudinger ligation. numberanalytics.comnih.gov This reaction was one of the first examples of a bioorthogonal reaction used to label biomolecules in living cells. numberanalytics.com

Initially, the focus was on developing reactions with functional groups not found in nature to ensure selectivity. acs.org Early examples included the reaction of synthetic bisarsenical fluorophores with genetically introduced tetracysteine motifs. acs.org The development of bioorthogonal chemistry was driven by the need to study biomolecules like glycans, lipids, and nucleic acids, which were not easily accessible through traditional methods like fluorescent proteins or antibodies. acs.orgmdpi.com

Over the years, the toolkit of bioorthogonal reactions has expanded significantly to include copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, and its more biologically friendly counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgacs.orgeurjchem.com These advancements have allowed for the precise labeling and tracking of a wide range of biomolecules, providing invaluable insights into cellular function and molecular interactions. eurjchem.com The development of new bioorthogonal reactions continues to be a critical area of research, aiming to create mutually orthogonal labeling methods for simultaneous tracking of multiple biological processes. wikipedia.orgnih.gov

Significance of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions in Biological Contexts

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal reaction that has gained significant traction in chemical biology. rsc.orgfrontiersin.org It involves the cycloaddition of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile, like a trans-cyclooctene (B1233481) (TCO). frontiersin.orgcreative-biolabs.com First reported as a bioorthogonal coupling reaction in 2008, the IEDDA reaction is recognized for its exceptionally fast reaction rates, often orders of magnitude faster than other bioorthogonal reactions. frontiersin.orgcreative-biolabs.com

The key advantages of the IEDDA reaction in biological settings include:

Exceptional Kinetics: The reaction is remarkably fast, even at the low concentrations typically found in biological systems. rsc.orgfrontiersin.org

High Selectivity and Orthogonality: IEDDA reactions are highly specific, reacting only with their intended partners and not with native biological molecules. rsc.org

Biocompatibility: The reaction proceeds efficiently in aqueous environments and does not require cytotoxic catalysts, making it suitable for use in living cells and organisms. rsc.orgcreative-biolabs.com

These features make the IEDDA reaction particularly well-suited for a variety of in vivo applications, including the labeling and imaging of biomolecules such as proteins, nucleic acids, and glycans. frontiersin.orgcreative-biolabs.com The ability to modify both the tetrazine and dienophile components allows for the introduction of various functionalities, such as fluorophores for imaging or drugs for targeted delivery. rsc.orgcreative-biolabs.com

Role of Cyanine (B1664457) Dyes as Far-Red and Near-Infrared Fluorophores in Live-System Imaging

Cyanine dyes are a class of synthetic dyes that are widely used as fluorescent labels in biological research. nih.govcore.ac.uk A key advantage of certain cyanine dyes, such as Cyanine5 (Cy5), is their fluorescence in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum (typically 650-900 nm). rsc.orgnih.gov This spectral window is often referred to as the "biological window" because it offers several benefits for imaging in living systems:

Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules, like NADH and flavins, that fluoresce when excited with visible light, creating background noise. jacksonimmuno.comnih.gov Far-red and NIR light minimizes this autofluorescence, leading to a higher signal-to-noise ratio and clearer images. jacksonimmuno.comresearchgate.net

Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and water are significantly lower in the far-red and NIR regions. nih.govresearchgate.net This allows for deeper penetration of excitation and emission light, enabling the imaging of structures within thicker tissues or even whole organisms. rsc.orgnih.gov

Minimized Phototoxicity: The lower energy of far-red and NIR light reduces the risk of photodamage to cells and tissues compared to higher-energy light (e.g., ultraviolet or blue light). rsc.orgnih.gov This is crucial for long-term imaging of live cells and organisms. jacksonimmuno.com

Cyanine dyes are known for their high molar absorptivity, good fluorescence quantum yields, and photostability, making them bright and robust probes for various imaging techniques. core.ac.ukacs.org However, they can be prone to aggregation in aqueous environments, which can quench their fluorescence. core.ac.ukresearchgate.net Researchers have developed strategies to mitigate this, such as introducing charged groups or encapsulating the dyes to enhance their performance in biological imaging. core.ac.ukrsc.org

Conceptual Integration of Cyanine5 Fluorophore and Tetrazine Moiety for Research Probes

The conceptual integration of a Cyanine5 (Cy5) fluorophore and a tetrazine moiety creates a powerful chemical tool known as Cy5-tetrazine. aatbio.comlumiprobe.com This conjugate leverages the advantageous properties of both components: the bright, far-red fluorescence of Cy5 for sensitive detection and the bioorthogonal reactivity of the tetrazine for specific labeling. smolecule.com

The core principle behind the use of Cy5-tetrazine probes lies in the inverse electron-demand Diels-Alder (IEDDA) reaction. medchemexpress.eu In a typical two-step labeling strategy, a biomolecule of interest is first modified with a strained alkene, most commonly a trans-cyclooctene (TCO). aatbio.comsmolecule.com This "tagged" biomolecule can then be specifically and rapidly labeled by introducing the Cy5-tetrazine conjugate. The tetrazine group on the Cy5 probe reacts exclusively with the TCO tag on the biomolecule, forming a stable covalent bond. aatbio.comsmolecule.com

This approach offers several key benefits for research:

Specificity: The bioorthogonal nature of the IEDDA reaction ensures that the Cy5 fluorophore is attached only to the intended target molecule, minimizing off-target labeling and background signal. smolecule.com

"No-Wash" Imaging: Some Cy5-tetrazine probes are designed to be "fluorogenic," meaning their fluorescence is quenched in their unreacted state and is significantly enhanced upon reaction with the TCO tag. researchgate.netnih.gov This "turn-on" mechanism allows for imaging without the need to wash away unbound probes, simplifying experimental workflows and enabling real-time monitoring of dynamic processes. researchgate.netresearchgate.net

Versatility: Cy5-tetrazine probes can be used to label a wide array of biomolecules, including proteins, antibodies, and nucleic acids, for various applications in fluorescence microscopy, flow cytometry, and in vivo imaging. aatbio.comsmolecule.comacs.org

Overview of Key Research Trajectories for Cyanine5 Tetrazine Conjugates

The unique properties of this compound conjugates have propelled their use across a diverse range of research areas. Current and emerging research trajectories focus on leveraging their capabilities for increasingly sophisticated biological investigations.

One major area of application is in pretargeted imaging . This strategy aims to improve the contrast of images and reduce the radiation dose to the patient in techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). rsc.orgacs.org In this approach, an antibody modified with a trans-cyclooctene (TCO) is first administered and allowed to accumulate at the target site, such as a tumor. nih.govacs.org Subsequently, a much smaller, radiolabeled tetrazine probe (which can be a Cy5-tetrazine derivative for dual-modality imaging) is introduced. rsc.orgacs.org The rapid IEDDA reaction between the TCO-antibody and the radiolabeled tetrazine allows for fast and specific delivery of the imaging agent to the target, while the unbound probe is quickly cleared from the body. acs.org

Another significant research direction is the development and application of fluorogenic Cy5-tetrazine probes . researchgate.netresearchgate.net These probes are designed to be non-fluorescent or weakly fluorescent until they react with their target. researchgate.net This "turn-on" fluorescence is highly advantageous for live-cell imaging as it eliminates the need for washing steps to remove unbound probes, which can be disruptive to the biological system. researchgate.netresearchgate.net Researchers are actively exploring different chemical strategies to optimize the fluorescence quenching and activation mechanisms of these probes. nih.govresearchgate.net

Furthermore, Cy5-tetrazine conjugates are being employed for the site-specific labeling of proteins and other biomolecules to study their dynamics and interactions in living cells. rsc.orgnih.gov By genetically encoding a TCO-containing unnatural amino acid into a protein of interest, researchers can precisely attach a Cy5-tetrazine probe to a specific location on the protein. nih.gov This allows for detailed studies of protein localization, trafficking, and conformational changes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H48N7O+ B1192616 Cyanine5 tetrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H48N7O+

Molecular Weight

666.9 g/mol

IUPAC Name

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C42H47N7O/c1-30-44-46-40(47-45-30)32-26-24-31(25-27-32)29-43-39(50)23-11-8-16-28-49-36-20-15-13-18-34(36)42(4,5)38(49)22-10-7-9-21-37-41(2,3)33-17-12-14-19-35(33)48(37)6/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-29H2,1-6H3/p+1

InChI Key

ZDOMAUDBTABOBX-UHFFFAOYSA-O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Cyanine5 Tetrazine for Bioorthogonal Applications

Synthetic Routes to Tetrazine Functionalization of Cyanine5 Derivatives

The conjugation of a tetrazine moiety to a Cy5 fluorophore is a sophisticated process that involves the initial preparation of a reactive tetrazine followed by its coupling to the cyanine (B1664457) dye.

Preparation of Tetrazine Moieties for Conjugation

The synthesis of functionalized tetrazines is a critical first step. A variety of synthetic methods are employed to produce tetrazine derivatives bearing reactive groups suitable for conjugation. acs.orgharvard.edu For example, 3,6-dichloro-1,2,4,5-tetrazine (B31795) serves as a versatile precursor that can undergo sequential nucleophilic aromatic substitution reactions. nih.gov The first substitution with an amine is typically facile, and due to the deactivating effect of the amino group, the second substitution with a stronger nucleophile like a thiol can be achieved selectively. nih.gov Another common approach involves the Pinner reaction, using nitriles and hydrazine (B178648) in the presence of an activating agent to form the tetrazine ring. mdpi.com The choice of synthetic route and the substituents on the tetrazine ring are crucial as they dictate the subsequent coupling strategy and the final properties of the probe. mdpi.com

Coupling Strategies for Cyanine5 and Tetrazine (e.g., elimination-Heck cascade reaction)

Several coupling strategies exist to ligate the prepared tetrazine moiety to the Cy5 dye. A notable and efficient method is the palladium-catalyzed elimination-Heck cascade reaction. rsc.orgresearchgate.net This reaction allows for the direct C-H functionalization of the Cy5 core with a tetrazine, circumventing the need for pre-functionalization of the dye. rsc.org Other cross-coupling reactions, such as Suzuki or Sonogashira reactions, have also been employed to attach tetrazines to fluorophores. rsc.orgresearchgate.net More traditional methods include the formation of stable bonds, such as amides, by reacting a Cy5 derivative containing a carboxylic acid or amine with a tetrazine possessing a complementary functional group. The choice of coupling strategy depends on the desired final structure and the available reactive handles on both the Cy5 and tetrazine molecules.

Rational Design of Cyanine5 Tetrazine Conjugates for Enhanced Research Utility

The design of Cy5-tetrazine conjugates is driven by the need to improve their performance in biological settings. Key aspects of this rational design include increasing hydrophilicity and fine-tuning the reactivity and stability of the probe.

Introduction of Sulfo Groups for Hydrophilicity and Reduced Non-Specific Interactions

To enhance the aqueous solubility of Cy5-tetrazine probes and minimize non-specific binding to biomolecules, sulfonate (sulfo) groups are frequently incorporated into the Cy5 structure. medchemexpress.com These negatively charged groups render the dye more hydrophilic, preventing aggregation and reducing interactions with proteins and cell membranes, which is critical for achieving high signal-to-noise ratios in imaging experiments. lumiprobe.combroadpharm.comlumiprobe.com Commercially available sulfo-Cy5 derivatives are often used as starting materials for conjugation with tetrazines. broadpharm.comlumiprobe.commedchemexpress.com

Structural Modifications for Tunable Reactivity and Stability in Biological Media

The reactivity of the tetrazine core in the inverse-electron-demand Diels-Alder (IEDDA) reaction can be precisely tuned through structural modifications. nih.govresearchgate.net Electron-withdrawing substituents on the tetrazine ring generally increase its reactivity, while electron-donating groups decrease it. nih.govresearchgate.net However, a trade-off often exists between reactivity and stability, as highly reactive tetrazines can be prone to degradation in biological media. acs.org Recent research has focused on designing tetrazines that defy this trade-off. For instance, introducing bulky substituents can increase reactivity through distortion of the tetrazine ring while maintaining high stability. nih.govacs.org The stability of the linker connecting the Cy5 dye and the tetrazine is also crucial for ensuring that the probe remains intact until it reaches its target. conju-probe.com

Purification and Characterization Strategies for Research-Grade this compound Probes

The generation of reliable and reproducible data in bioorthogonal applications necessitates the use of highly pure and well-characterized Cy5-tetrazine probes.

A combination of chromatographic and spectroscopic techniques is employed for this purpose. High-performance liquid chromatography (HPLC) is the primary method for purification, allowing for the separation of the desired conjugate from starting materials and reaction byproducts. nih.gov

Following purification, a suite of analytical methods is used for characterization.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the exact molecular weight of the synthesized probe. harvard.edu

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the successful conjugation and the integrity of the molecule. harvard.edu

UV-Vis spectroscopy is used to verify the absorbance characteristics of both the Cy5 fluorophore and the tetrazine moiety.

Fluorescence spectroscopy is employed to determine the quantum yield and emission properties of the final conjugate. nih.gov

Mechanistic Investigations of Inverse Electron Demand Diels Alder Cycloaddition with Cyanine5 Tetrazine Conjugates

Detailed Reaction Mechanism of Tetrazine-Dienophile Ligation

The reaction between a Cy5-tetrazine conjugate and a dienophile, such as a trans-cyclooctene (B1233481), cyclopropene (B1174273), or a strained cycloalkyne, is a type of [4+2] cycloaddition. lumiprobe.comrsc.org In this inverse-electron-demand variant, the electron-poor tetrazine acts as the diene, and the electron-rich, strained dienophile serves as the dienophile. acs.org The process is initiated by the cycloaddition of the tetrazine and the dienophile to form a highly unstable, fused dihydropyridazine (B8628806) intermediate. harvard.edunih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N2) to yield a stable dihydropyridazine product. harvard.edunih.gov This dihydropyridazine can then tautomerize and may be oxidized to a pyridazine. nih.gov

The reaction is characterized by its high speed, which can be attributed to the pre-distorted conformation of the strained dienophiles that lowers the activation energy of the reaction. rsc.org The reaction proceeds without the need for a catalyst and is highly selective, making it ideal for use in complex biological systems. rsc.orgsmolecule.com

Kinetic Analysis of Cyanine5 Tetrazine Bioorthogonal Reactions

The kinetics of this compound bioorthogonal reactions are a key aspect of their utility, particularly for in vivo applications where low concentrations and rapid labeling are essential. nih.govresearchgate.net These reactions are second-order, meaning their rate is dependent on the concentrations of both the tetrazine and the dienophile. acs.org

Factors Influencing Reaction Rates

Several factors significantly influence the rates of these bioorthogonal reactions:

Solvent: The reaction solvent can impact reaction rates. For instance, reactions in water or aqueous mixtures can be accelerated due to hydrophobic effects and hydrogen bonding. researchgate.netnih.gov

Electronic Effects of Substituents: The electronic properties of the substituents on the tetrazine ring are a major determinant of reactivity. rsc.org Electron-withdrawing groups on the tetrazine increase its reactivity by lowering the energy of its lowest unoccupied molecular orbital (LUMO), which accelerates the IEDDA reaction. rsc.orgacs.org Conversely, electron-donating groups decrease the reaction rate. rsc.org

Ring Strain of Dienophile: The degree of ring strain in the dienophile is a critical factor. rsc.org Highly strained dienophiles, such as trans-cyclooctenes (TCOs), exhibit significantly faster reaction rates compared to less strained systems. rsc.org This is because the high ground-state energy of the strained dienophile reduces the activation energy barrier for the cycloaddition. rsc.org For example, the reactivity of cyclic alkenes with tetrazines follows the order: cyclopropene > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene (B146475). rsc.org

FactorEffect on Reaction RateReference
Solvent Aqueous environments can increase rates. researchgate.netnih.gov
Electronic Effects Electron-withdrawing groups on tetrazine increase the rate. rsc.orgacs.org
Ring Strain Higher ring strain in the dienophile increases the rate. rsc.org

Achieving Rapid Kinetics for in vivo and in vitro Research Applications

For in vivo and in vitro applications, achieving rapid reaction kinetics is paramount to ensure efficient labeling at low, biologically compatible concentrations. nih.govresearchgate.net Kinetic constants greater than 10^4 M⁻¹s⁻¹ are often desired for in vivo applications. acs.org This can be achieved by carefully selecting the tetrazine and dienophile partners. The use of highly reactive tetrazines, often bearing electron-withdrawing substituents, in combination with highly strained dienophiles like conformationally strained trans-cyclooctenes (sTCO), has led to some of the fastest bioorthogonal reactions known, with rate constants reaching up to 3.3 x 10^6 M⁻¹s⁻¹. nih.govthno.org

Specificity and Selectivity of this compound Ligation in Complex Biological Environments

A hallmark of the this compound ligation is its exceptional specificity and selectivity within complex biological milieu. harvard.edunih.gov This "bioorthogonality" means that the tetrazine and its dienophile partner react selectively with each other without cross-reacting with the vast array of other functional groups present in a living system, such as amines, thiols, and carboxylates. smolecule.com This high degree of selectivity minimizes background signal and off-target effects, which is crucial for accurate imaging and labeling studies. smolecule.com However, the stability of the tetrazine itself can be a factor, as some tetrazine derivatives may exhibit non-specific reactions with certain biomolecules, particularly those containing thiols. acs.org Therefore, careful design of the tetrazine scaffold is important to maximize stability and maintain high selectivity. acs.org

Theoretical and Computational Investigations of Reactivity and Photophysical Properties

Theoretical and computational methods, particularly density functional theory (DFT), have been instrumental in understanding and predicting the reactivity and photophysical properties of this compound conjugates and their ligation products. acs.orgchemrxiv.org

Frontier Molecular Orbital Theory and Activation Energy Barriers

Frontier Molecular Orbital (FMO) theory is a powerful framework for rationalizing the reactivity of Diels-Alder reactions. wpmucdn.comimperial.ac.uk In the context of the inverse-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. rsc.orgacs.org

A smaller energy gap between the dienophile's HOMO and the tetrazine's LUMO leads to a lower activation energy barrier and a faster reaction rate. rsc.org Computational studies have shown that electron-withdrawing substituents on the tetrazine lower its LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction. rsc.orgacs.org

Analysis of Fluorescence Quenching Mechanisms

The remarkable "turn-on" fluorescence of Cyanine5 (Cy5) tetrazine conjugates upon inverse electron-demand Diels-Alder (iEDDA) cycloaddition is predicated on highly efficient fluorescence quenching in the pre-reacted state. The elimination of the tetrazine moiety through the reaction abrogates these quenching pathways, leading to a significant increase in fluorescence intensity. harvard.edu Several photophysical mechanisms have been identified as responsible for this quenching effect, often acting in concert or being dependent on the specific molecular architecture of the conjugate. These mechanisms include photoinduced electron transfer (PET), resonance energy transfer, internal conversion (IC), and photoinduced charge centralization (PCC). acs.orgnih.govnih.govrsc.org The efficiency of quenching and the subsequent fluorescence enhancement are influenced by factors such as the emission wavelength of the fluorophore and the nature of the linkage between the cyanine (B1664457) dye and the tetrazine quencher. harvard.eduresearchgate.net

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer (PET) is a prominent quenching mechanism, particularly for tetrazine conjugates with deep-red to near-infrared (NIR) emitting fluorophores like Cy5. nih.gov In this process, the tetrazine acts as an electron acceptor. Following photoexcitation of the fluorophore (the electron donor), an electron is transferred from its excited state to the electron-poor tetrazine ring. harvard.edunih.govresearchgate.net This charge separation creates a non-fluorescent radical ion pair, effectively quenching the emission. nih.gov

For PET to be effective, the donor (fluorophore) and acceptor (tetrazine) must be in close proximity but electronically decoupled, meaning their respective π-conjugation systems are not fused. nih.gov The iEDDA reaction chemically transforms the tetrazine, eliminating its electron-acceptor properties and thereby blocking the PET pathway. nih.gov This restores the fluorophore's native emissive properties. nih.gov Studies on aza-BODIPY-tetrazine conjugates, which also emit in the NIR spectrum, have suggested PET as a likely contributor to their fluorescence quenching. nih.gov Similarly, in systems where a BODIPY-cyanine dye is the main fluorophore, it can act as the electron-donor to the tetrazine acceptor, activating the PET quenching pathway. nih.gov The subsequent iEDDA reaction eliminates this dark state, leading to fluorescence turn-on. nih.gov

Energy Transfer

Energy transfer from the excited fluorophore to the tetrazine moiety is another key quenching pathway. harvard.edunih.govresearchgate.net This can occur through different mechanisms depending on the degree of electronic coupling and spectral overlap between the donor and acceptor.

Förster Resonance Energy Transfer (FRET): FRET is a through-space, non-radiative energy transfer mechanism that relies on the dipole-dipole coupling between the transition dipoles of the donor fluorophore and the acceptor. nih.govresearchgate.net A critical requirement for FRET is the overlap between the emission spectrum of the donor (e.g., Cy5) and the absorption spectrum of the acceptor (the tetrazine). researchgate.netresearchgate.net Tetrazines typically exhibit a visible absorption maximum around 520–540 nm. researchgate.netresearchgate.net When the Cy5 fluorophore is excited, it can transfer its energy non-radiatively to the tetrazine if there is sufficient spectral overlap, preventing fluorescence emission. researchgate.net The iEDDA cycloaddition consumes the tetrazine, destroying the acceptor and thus forbidding FRET, which results in the restoration of fluorescence. nih.govresearchgate.net

Through-Bond Energy Transfer (TBET): In cases where the fluorophore and tetrazine are linked via a conjugated π-system, a through-bond energy transfer mechanism can operate. researchgate.net This process, also known as Dexter transfer, is an electron exchange mechanism that is highly dependent on the orbital overlap between the donor and acceptor, and it is typically efficient only at very short distances.

Linear and two-dimensional electronic spectroscopy experiments have helped to distinguish these mechanisms, revealing that resonance energy transfer is often the dominant quenching mechanism for the tetrazine itself. nih.gov However, the dihydropyridazine product formed after the reaction with a strained cyclooctene can also exhibit some residual quenching, which is attributed to a PET-based mechanism involving more intimate electronic coupling. nih.gov

Internal Conversion (IC)

Internal conversion is a non-radiative decay process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity. In the context of tetrazine-fluorophore conjugates, a specific mechanism termed "internal conversion to a dark state" (ICDS) or "energy transfer to a dark state" (ETDS) has been proposed. rsc.orgrsc.org This mechanism is particularly relevant when the tetrazine is directly conjugated to the chromophore, leading to strong electronic coupling and an integrated π-system. rsc.orgacs.orgresearchgate.net

This strong coupling creates a low-lying, optically "dark" excited state (S1) to which the initial excited state can rapidly decay via a non-radiative internal conversion process. acs.orgresearchgate.net Quantum chemical calculations suggest that a small energy gap between the excited states and a short distance between the tetrazine and the fluorophore are crucial for promoting this rapid energy transfer and achieving high quenching efficiency. rsc.org The iEDDA reaction disrupts the conjugated π-system of the tetrazine, eliminating the dark state and thereby restoring the bright, fluorescent state of the cyanine dye. acs.org This mechanism has been shown to result in exceptionally high fluorescence enhancements, with turn-on ratios of over 1000-fold reported for some systems. acs.org

Photoinduced Charge Centralization (PCC)

A more recently elucidated quenching mechanism, particularly for tetrazine-fused labels emitting in the red-to-NIR spectrum, is Photoinduced Charge Centralization (PCC). acs.orgnih.gov PCC is distinct from PET. While PET involves complete charge separation between electronically isolated donor and acceptor moieties, PCC occurs in systems where the tetrazine is fused into the fluorophore's π-conjugation system, creating a single, unified chromophore. nih.gov

Upon photoexcitation, instead of a full charge transfer, the PCC mechanism involves a redistribution of charge within the unified π-system that results in a non-emissive state. nih.gov This process has been identified as the predominant quenching mechanism for deep-red-to-NIR fluorescence in these integrated tetrazine labels. acs.orgnih.gov Design strategies that incorporate the PCC mechanism have been proposed to develop high-performance, red-shifted tetrazine-based probes. acs.org

Table 1: Photophysical Properties of Selected Fluorophore-Tetrazine Conjugates Before and After Cycloaddition

This table summarizes the changes in fluorescence properties for different dye-tetrazine conjugates upon reaction with trans-cyclooctenol, illustrating the "turn-on" effect. The data highlights the wavelength-dependent nature of the quenching and the significant enhancement in fluorescence quantum yield (Φ) after the iEDDA reaction.

Dye-Tetrazine ConjugateEmission Max (Before Rxn)Emission Max (After Rxn)Quantum Yield (Φ) (Before Rxn)Quantum Yield (Φ) (After Rxn)Fold Enhancement
BODIPY FL-Tz515 nm515 nm0.040.61~15x
Coumarin-Tz480 nm480 nm<0.010.15>15x
Red-Emitting Dye-Tz~600 nm~600 nm<0.01~0.20~20x
(Data adapted from findings on various tetrazine-linked fluorescent probes. harvard.eduresearchgate.net)

Table 2: Comparison of Quenching Mechanisms in Tetrazine-Fluorophore Conjugates

This table provides a comparative overview of the primary fluorescence quenching mechanisms observed in Cyanine5 and other tetrazine conjugates.

MechanismDescriptionKey RequirementRelevance to Cy5-Tetrazine
Photoinduced Electron Transfer (PET) Electron transfer from excited fluorophore to tetrazine. nih.govElectronic isolation but close proximity of donor and acceptor. nih.govHigh, especially for NIR-emitting cyanines. nih.gov
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer via dipole-dipole coupling. nih.govSpectral overlap between donor emission and acceptor absorption. researchgate.netHigh, dependent on spectral overlap with the tetrazine's ~520 nm absorption. researchgate.netresearchgate.net
Internal Conversion (to Dark State) Rapid non-radiative decay to a low-lying dark state. rsc.orgacs.orgStrong electronic coupling (fused/conjugated system). acs.orgHigh, when Cy5 and tetrazine are directly conjugated. researchgate.net
Photoinduced Charge Centralization (PCC) Charge redistribution within a unified π-system to a non-emissive state. acs.orgnih.govFused π-conjugation between fluorophore and tetrazine. nih.govHigh, for red-to-NIR fused labels. acs.org
(Information compiled from multiple research findings. acs.orgnih.govnih.govrsc.orgresearchgate.netresearchgate.netacs.orgresearchgate.net)

Advanced Bioconjugation Methodologies Employing Cyanine5 Tetrazine

Site-Specific Labeling of Biomolecules for Research

Protein Bioconjugation Strategies (e.g., via genetically encoded non-canonical amino acids, antibodies)

Protein bioconjugation using Cyanine5 tetrazine can be achieved through several strategies, allowing for site-specific or targeted labeling. A prominent method involves the genetic encoding of non-canonical amino acids (ncAAs) that present a reactive handle, such as TCO or cyclopropene (B1174273), within the protein structure. nih.govresearchgate.netresearchgate.netmpg.debiorxiv.org Subsequent reaction with this compound allows for the specific fluorescent labeling of the protein at the site of ncAA incorporation. This approach offers precise control over the labeling position, minimizing heterogeneity in the final conjugate. nih.govmpg.de For instance, genetically encoded TCO-modified proteins can be rapidly labeled with Cy5 tetrazine for live-cell imaging and other applications. researchgate.netbiorxiv.orgresearchgate.net

Another significant strategy involves the conjugation of this compound to antibodies. Antibodies can be modified with strained alkene moieties (e.g., TCO), often through lysine (B10760008) residues or introduced cysteine sites, which then serve as specific attachment points for tetrazine-functionalized molecules like this compound. aatbio.comnih.gov This method is widely used for generating fluorescently labeled antibodies for applications such as immunofluorescence, flow cytometry, and in vivo imaging, allowing for the visualization and tracking of specific protein targets. aatbio.commedchemexpress.com Site-specific antibody functionalization using tetrazine-styrene cycloaddition followed by conjugation to tetrazine-Cy5 has also been demonstrated for labeling antibody fragments for cellular internalization studies. nih.gov

Nucleic Acid Labeling (e.g., DNA, RNA, oligonucleotides)

This compound is also employed for the fluorescent labeling of nucleic acids, including DNA, RNA, and synthetic oligonucleotides. lumiprobe.comnih.govgenelink.com Oligonucleotides can be synthesized with incorporated strained alkene modifications, which then react with this compound via IEDDA chemistry. genelink.com This allows for the creation of fluorescent probes used in various molecular biology techniques such as fluorescence in situ hybridization (FISH), quantitative real-time PCR (qPCR), and microarray analysis. genelink.com The rapid kinetics of the tetrazine ligation are advantageous for efficient labeling of nucleic acid probes. interchim.fr this compound has been used for simultaneously labeling nucleic acids in viral particles alongside protein labeling with a different dye, enabling the tracking of viral dynamics. acs.org

Conjugation to Lipids, Carbohydrates, and Small Molecules

Beyond proteins and nucleic acids, this compound can be conjugated to other biomolecules and small molecules that have been appropriately functionalized with a strained alkene. This expands its utility to the study of lipids, carbohydrates, and various small molecule probes or therapeutics. For example, cyclopropene-containing fatty acids, which can be incorporated into cellular lipids, have been labeled with Cy5 tetrazine for imaging lipid localization in cells. nih.gov Small molecules designed as probes or drug surrogates can also be modified with TCO and subsequently labeled with Cy5 tetrazine for tracking and imaging their distribution and targets in biological systems. rsc.orgmedchemexpress.comharvard.edu The efficient and bioorthogonal nature of the tetrazine ligation makes it suitable for labeling these diverse molecules without interfering with their biological activity. lumiprobe.comaatbio.cominterchim.fr

Intracellular and Extracellular Bioconjugation in Cellular Systems

A key advantage of using this compound in conjunction with bioorthogonal reactions like IEDDA is the ability to perform labeling in complex biological environments, including within living cells (intracellular) or on the cell surface and in the surrounding media (extracellular). mpg.de The fast reaction rate and selectivity of the tetrazine-TCO ligation allow for efficient labeling even at low concentrations of the labeling reagent, which is particularly important for minimizing background signal and toxicity in live-cell applications. researchgate.netharvard.eduresearchgate.net

Fluorescent labeling of intracellular proteins tagged with genetically encoded ncAAs bearing strained alkenes can be achieved using cell-permeable this compound derivatives. researchgate.netbiorxiv.org Similarly, cell surface proteins or extracellular targets modified with strained alkenes can be readily labeled with this compound applied to the cell media. researchgate.net The differential cell permeability of various tetrazine-dye conjugates can be exploited for selective labeling of intracellular versus extracellular targets. researchgate.net Studies have demonstrated the successful intracellular labeling of proteins and small molecules using tetrazine-based probes, including those incorporating Cy5. rsc.orgresearchgate.netnih.govharvard.edu

Considerations for Minimizing Non-Specific Proteome Reactivity

While the IEDDA reaction is highly bioorthogonal, minimizing non-specific reactions with endogenous biomolecules, particularly the proteome, is a critical consideration for achieving high signal-to-noise ratios in labeling experiments. Studies have investigated the proteome reactivity of various tetrazine derivatives and found that their reactivity can be structure-dependent. researchgate.netacs.org Non-specific protein labeling by tetrazine-fluorophore conjugates, including Cy5-tetrazine, has been observed and can contribute to background signal. acs.org

Strategies to minimize non-specific proteome reactivity include careful design of the tetrazine probe structure and optimization of reaction conditions. Hydrophilic modifications, such as the addition of sulfo groups to the this compound conjugate (e.g., sulfo-Cyanine5 tetrazine), can improve solubility in aqueous environments and reduce non-specific binding to hydrophobic regions of proteins. broadpharm.comlumiprobe.com Research indicates that tetrazine derivatives with minimal proteome reactivity demonstrate improved selective labeling of target proteins in live cells. acs.org Understanding the structure-reactivity relationship of tetrazines is essential for developing highly selective probes for in situ labeling applications. researchgate.netacs.org

Multifunctional Bioconjugates for Integrated Research Approaches

This compound can be incorporated into multifunctional bioconjugates, allowing for the integration of the fluorescent label with other functional molecules on a single biomolecule. This is particularly relevant in the creation of advanced probes, targeted therapeutics, or imaging agents. For example, proteins or antibodies can be modified with both a strained alkene for reaction with this compound and other functional groups for conjugation with different molecules, such as therapeutic payloads, targeting ligands, or additional imaging modalities. nih.govmpg.desmolecule.comnih.gov

Genetically encoded ncAAs can offer orthogonal reaction handles, allowing for the site-specific attachment of multiple molecules, including this compound, to create protein multiconjugates with defined stoichiometry and architecture. nih.govmpg.de This enables the development of integrated research tools, such as antibody-drug conjugates with fluorescent tracers for simultaneous targeting and imaging, or probes that combine fluorescent detection with affinity purification or other functionalities. smolecule.comnih.gov The ability to create well-defined multifunctional conjugates using the efficient tetrazine ligation with this compound is a significant advancement in chemical biology and biomedical research. nih.govmpg.denih.gov

Applications of Cyanine5 Tetrazine in Advanced Fluorescence Based Research Modalities

Fluorescence Microscopy Applications

Cyanine5 tetrazine has proven to be a versatile probe in a range of fluorescence microscopy techniques, enabling detailed visualization of cellular structures and processes.

Confocal and Epifluorescence Microscopy for Cellular Imaging

In confocal and epifluorescence microscopy, Cy5-tetrazine is widely used for labeling and imaging specific biomolecules within cells. The process typically involves modifying a molecule of interest, such as a protein or a nucleic acid, with a TCO group. smolecule.com Subsequent introduction of Cy5-tetrazine results in a specific and covalent attachment of the Cy5 fluorophore to the target molecule via the IEDDA reaction. smolecule.com This allows for high-contrast imaging of the labeled structure's localization and dynamics within the cell. While Cy5 is optimally excited by lasers found in confocal microscopes, its use in conventional epifluorescence microscopes is not recommended due to suboptimal excitation by mercury lamps. interchim.fr The high quantum yield and photostability of cyanine (B1664457) dyes contribute to their strong performance in these applications. biorxiv.org For instance, researchers have successfully used Cy5-tetrazine to label and visualize glycans on live cell surfaces and for site-specific labeling of antibodies. smolecule.com

Super-Resolution Microscopy Techniques (e.g., Single-Molecule Localization Microscopy)

The properties of Cy5 make it well-suited for super-resolution microscopy techniques like Single-Molecule Localization Microscopy (SMLM), including methods such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.gov SMLM techniques rely on the ability of individual fluorophores to be switched on and off, allowing their positions to be determined with nanoscale precision. rsc.org Cy5 is considered one of the best fluorophores for SMLM due to its excellent photoswitching characteristics. nih.gov

Fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction, are particularly valuable for SMLM as they provide low-background, high-contrast images. rsc.org Tetrazine itself can act as a quencher for the Cy5 fluorescence. nih.gov When Cy5-tetrazine reacts with a TCO-modified target, this quenching effect is diminished, leading to a "turn-on" of the fluorescence signal. rsc.orgresearchgate.net This fluorogenic property enhances the signal-to-noise ratio, which is critical for achieving high-quality super-resolution images. researchgate.net Researchers have applied tetrazine-quenched cyanine dyes in SMLM to image the dynamics of the endoplasmic reticulum in live cells with high labeling density. nih.gov

Live-Cell Imaging and Dynamic Process Tracking

The bioorthogonal nature of the Cy5-tetrazine ligation makes it an exceptional tool for live-cell imaging and tracking dynamic cellular processes. rndsystems.com The reaction's speed and specificity allow for real-time labeling of molecules within living cells without disrupting their normal functions. researchgate.net This enables researchers to follow the movement and interactions of labeled proteins, nucleic acids, and other biomolecules over time. smolecule.com

For example, Cy5-tetrazine can be used to track the internalization and trafficking of cell surface receptors or to monitor the synthesis and localization of newly made proteins. researchgate.net The ability to introduce the fluorescent label at a specific time point provides temporal control over the imaging experiment, which is crucial for studying dynamic events. The development of cell-permeable tetrazine dyes has further expanded the possibilities for intracellular labeling and long-term imaging of dynamic processes at super-resolution. researchgate.net

In vivo Fluorescence Imaging in Pre-Clinical Models

The application of Cy5-tetrazine extends beyond cellular studies to in vivo imaging in pre-clinical animal models, offering powerful insights into biological processes within a living organism. medchemexpress.com The near-infrared emission of Cy5 allows for deeper tissue penetration compared to visible light fluorophores, making it suitable for whole-animal imaging. acs.org

Pre-Targeted Imaging Strategies

Pre-targeted imaging is a powerful strategy that decouples the targeting of a biomolecule from the delivery of the imaging agent. This approach typically involves two steps. First, a targeting molecule (e.g., an antibody) modified with a TCO group is administered. This targeting molecule is allowed to accumulate at the site of interest (e.g., a tumor) while the unbound excess clears from circulation. In the second step, the Cy5-tetrazine probe is administered, which then rapidly reacts with the TCO-tagged targeting molecule at the target site.

This method offers several advantages, including improved target-to-background signal ratios and the ability to use imaging agents with short half-lives. mdpi.com Pre-targeted strategies using Cy5-tetrazine have been successfully employed for imaging tumors and other disease markers in animal models. nih.gov For instance, a study demonstrated enhanced tumor targeting and longer retention of a near-infrared fluorescent probe in a gastric tumor model using a pre-targeted approach with a GEBP11 peptide-TCO conjugate and Cy5.5-tetrazine. semanticscholar.org Another study used a pre-targeted strategy to image caspase-3/7 activity in tumor-bearing mice, demonstrating the potential of this approach for visualizing enzymatic activity in vivo.

Pre-Targeting Component Imaging Agent Target Research Model Key Finding
GEBP11-TCOCy5.5-TzGastric TumorMouse XenograftEnhanced tumor accumulation and retention compared to direct labeling. semanticscholar.org
TCO-C-SNAT4Tz-Cy5Caspase-3/7 ActivityMouse XenograftSuccessful in vivo imaging of enzyme activity in drug-treated tumors.
Bevacizumab-tetrazineReppe anhydride-Cy5Tumor VasculatureMouse XenograftFeasibility of pre-targeted FLECT/CT imaging. researchgate.net
TCO-modified Antibody99mTc- and Cy7-labeled TetrazineCD20Mouse ModelModerately effective tumor imaging 24 hours after tetrazine administration. researchgate.net

Assessment of Probe Biodistribution and Accumulation in Research Models

Understanding the biodistribution and accumulation of fluorescent probes is critical for interpreting in vivo imaging data. nih.gov Studies using Cy5 and its derivatives have provided valuable information on how these probes behave in living animals. nih.govresearchgate.net The distribution of Cy5.5-labeled nanoparticles, for example, has been tracked over time, showing initial accumulation in the lungs followed by sustained presence in the liver and spleen. nih.gov

In the context of Cy5-tetrazine, biodistribution studies help to optimize imaging protocols and assess the clearance of the probe from non-target tissues. researchgate.net For example, the biodistribution of a Cy5.5-conjugated antibody, Rituximab, was evaluated in lymphoma-bearing mice, revealing specific and long-lasting accumulation within the tumor tissue. researchgate.net Such studies are essential for the development of effective and specific in vivo imaging agents. nih.govresearchgate.net The charge of the cyanine dye has also been shown to significantly influence the biodistribution profile and tumor-targeting capabilities of labeled nanobodies. nih.gov

Compound Research Model Key Organs of Accumulation Time Points
Free Cy5.5 dyeICR MiceLiver, Lung, Kidney, StomachRapid elimination within 24 hours. nih.gov
Cy5.5-labeled TCL-SPIONICR MiceLung (initially), Liver, SpleenMaintained in liver and spleen for up to 28 days. nih.gov
Rituximab-Cy5.5Lymphoma-bearing MiceTumor, Liver, KidneysLong-lasting persistence in the tumor. researchgate.net
[111In]DTPA-HQ4 (a cyanine derivative)4T1 tumor-bearing miceTumor, Liver, KidneysAccumulation observed at 72 hours post-injection. nih.gov
Cy5.5-labeled HA-IFNα2aBALB/c nude miceLiverDifferent kinetics of liver accumulation compared to the unlabeled protein. researchgate.net

Deep Tissue Penetration Considerations in Research Settings

The utility of fluorescent probes in in vivo research is often dictated by their ability to be detected deep within biological tissues. Cyanine5 (Cy5) tetrazine, and its closely related derivatives like Cyanine5.5 (Cy5.5), operate within the near-infrared (NIR) spectral window, typically between 650 and 900 nm. mdpi.com This spectral range is advantageous for deep tissue imaging because it minimizes the impact of two primary obstacles: light scattering and absorption by endogenous biomolecules such as hemoglobin and water. mdpi.com The longer wavelengths of NIR light are scattered less by tissues compared to visible light, allowing for clearer signals from deeper structures. biorxiv.org Furthermore, tissue autofluorescence is significantly reduced in the NIR domain, which enhances the signal-to-background ratio and improves detection sensitivity. mdpi.comlifetein.com

These properties make Cy5-based probes well-suited for non-invasive, whole-body imaging in small animal models, enabling researchers to visualize and track biological processes in real-time. axispharm.comkglmeridian.com For instance, Cy5.5-conjugated agents have been effectively used to visualize tumors and monitor biological activities deep within tissues. kglmeridian.comrsc.org The bright NIR fluorescence and high quantum yield of cyanine dyes contribute to robust signals that can penetrate several centimeters of tissue. mdpi.comaxispharm.com

However, several factors present limitations. While reduced, light absorption by tissue components is not entirely eliminated in the NIR window. mdpi.com The effectiveness of Cy5-based probes can also be constrained by their photostability, as prolonged exposure to excitation light can lead to photobleaching, which diminishes the fluorescent signal during long-term studies. lifetein.com The efficiency of conjugating the dye to a targeting molecule can also affect the specificity and sensitivity of imaging applications. lifetein.com Researchers have explored encapsulating cyanine dyes within lipid nanoparticles to improve their optical properties and stability for in vivo imaging.

Factor Advantage/Limitation for Deep Tissue Penetration Description Citation
Emission Wavelength AdvantageEmits in the near-infrared (NIR) window (650-900 nm), where tissue absorption and scattering are minimized. mdpi.comlifetein.com
Tissue Autofluorescence AdvantageLower autofluorescence in the NIR range leads to a higher signal-to-background ratio and increased sensitivity. mdpi.comlifetein.com
Light Scattering AdvantageLonger wavelengths are scattered less by tissues, allowing for deeper and clearer imaging compared to visible dyes. biorxiv.org
Light Absorption LimitationSome absorption by endogenous molecules like hemoglobin and water still occurs, which can attenuate the signal. mdpi.com
Photostability LimitationCyanine dyes can be susceptible to photobleaching under prolonged light exposure, potentially affecting quantitative analysis. lifetein.com
Water Solubility LimitationThe hydrophobicity of some cyanine dyes can increase with red-shifted emissions, potentially reducing bioavailability. This is often addressed by chemical modifications. mdpi.com

Flow Cytometry and Cell Sorting Research

This compound is a valuable tool in flow cytometry, a high-throughput technique used for analyzing and sorting cells. tocris.com The methodology leverages the highly specific and rapid bioorthogonal reaction between the tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). interchim.frsigmaaldrich.com In a typical research application, cells of interest are first metabolically or genetically engineered to express a TCO-containing molecule on their surface. These modified cells can then be specifically labeled by introducing Cy5 tetrazine. smolecule.com The resulting covalent bond attaches the bright Cy5 fluorophore to the target cells, allowing for their detection and quantification as they pass through the flow cytometer's laser. smolecule.comaxispharm.com

The spectral properties of Cyanine5 are well-suited for modern flow cytometers. It is efficiently excited by common laser lines, such as the 633 nm helium/neon laser or the 647 nm krypton/argon laser, and its emission is detected in the far-red spectrum (around 670 nm). interchim.fr This placement in the far-red region minimizes spectral overlap with other commonly used fluorophores like those emitting in the blue or green channels, making Cy5 an excellent candidate for multi-color labeling experiments where several cellular parameters are measured simultaneously. interchim.fr

This specific labeling strategy is particularly powerful for fluorescence-activated cell sorting (FACS). tocris.com Once labeled with Cy5 tetrazine, the target cells become highly fluorescent and can be physically isolated from a heterogeneous population with high purity. tocris.com A novel cell sorting method based on tetrazine bioorthogonal chemistry has been described as a potentially gentler and simpler alternative to traditional antibody-based sorting techniques. researchgate.net This approach enables the isolation of specific cell phenotypes for further culture and analysis, based on the presence of the bioorthogonally introduced tag. researchgate.net

Property Value / Description Relevance to Flow Cytometry Citation
Excitation Maximum ~650 nmCompatible with common red lasers (e.g., 633 nm HeNe, 647 nm Kr/Ar) found in most flow cytometers. interchim.fr
Emission Maximum ~670 nmEmits in the far-red spectrum, reducing spectral overlap with other fluorophores in multi-color panels. interchim.fr
Labeling Chemistry Inverse-electron demand Diels-Alder reactionHighly specific and rapid bioorthogonal reaction with TCO-modified cells enables precise labeling with minimal background. interchim.frsigmaaldrich.comsmolecule.com
Signal Brightness High Extinction Coefficient & Quantum YieldProduces a strong, clear signal for accurate cell detection, analysis, and sorting. axispharm.comaxispharm.comlumiprobe.com

High-Throughput Screening Methodologies Employing this compound

The unique characteristics of the this compound probe, particularly the kinetics of its reaction, make it highly suitable for high-throughput screening (HTS) applications. sci-hub.sescispace.com HTS methodologies are central to modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained alkene like trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions known, proceeding quickly even at low concentrations without the need for a catalyst. interchim.frmdpi.com

This rapid reactivity is a significant advantage in HTS assays where speed and efficiency are paramount. For example, in target identification and validation, a library of small molecules functionalized with TCO can be screened for binding to a protein of interest. Subsequent addition of Cy5 tetrazine allows for a rapid fluorescent readout, identifying "hit" compounds that have successfully bound to the target. acs.org Because the bioorthogonal reaction is highly specific and does not interfere with biological processes, it can be performed directly in complex biological media, streamlining the workflow. sigmaaldrich.comnih.gov

The integration of bioorthogonal chemistry with HTS has facilitated the development of novel enzyme assays and the discovery of new inhibitors. nih.gov Small molecule libraries can be assembled via bioorthogonal reactions and then screened directly for activity without needing extensive purification steps. nih.gov Computational screening tools are also being developed to predict the reactivity of large pools of tetrazines, which can accelerate the design of new probes for HTS and other medical applications. chemrxiv.org This synergy between the fast, specific chemistry of this compound and automated screening platforms enables the efficient exploration of chemical space for biomedical research. chemrxiv.orguniversiteitleiden.nl

HTS Application Area Role of this compound Key Advantage Citation
Drug Discovery Fluorescent labeling of "hit" compounds in small molecule screens.The fast IEDDA reaction provides a rapid and sensitive readout, accelerating the screening process. acs.orgnih.gov
Target Validation Used to confirm the engagement of a TCO-tagged inhibitor with its target protein within cells or lysates.High specificity of the bioorthogonal reaction ensures that the signal is directly related to target engagement. smolecule.comacs.org
Enzyme Activity Assays Serves as a reporter molecule in assays where enzyme activity modifies a TCO-bearing substrate.The reaction's efficiency and water compatibility allow for direct screening without intermediate purification steps. nih.gov
Bioassay Development Enables the creation of small-scale, surface-based assays for screening molecular interactions.Allows for the precise placement of functional probes on surfaces for miniaturized, high-throughput analysis. acs.org

Development of Novel Molecular Probes and Sensors Incorporating Cyanine5 Tetrazine

Design Principles for Fluorogenic Probes

The design of fluorogenic probes based on Cy5-tetrazine hinges on the principle of quenching the fluorophore's emission in its unreacted state and restoring it upon reaction with a target molecule. acs.orgencyclopedia.pub This "turn-on" mechanism is crucial for achieving a high signal-to-background ratio, enabling sensitive detection in complex biological environments without the need for washing steps to remove unreacted probes. harvard.edumdpi.com

Mechanisms of Fluorescence Turn-On Upon Reaction

The fluorescence quenching of Cy5 by the tetrazine moiety can occur through several mechanisms, which are disrupted upon the iEDDA reaction, leading to a "turn-on" of the fluorescence signal. encyclopedia.pubharvard.edunih.gov

Förster Resonance Energy Transfer (FRET): In this mechanism, the excited fluorophore (donor, Cy5) non-radiatively transfers its energy to the tetrazine (acceptor), which acts as a quencher. acs.orgbiorxiv.org This process is highly dependent on the spectral overlap between the emission of the fluorophore and the absorption of the quencher. nih.govbiorxiv.org The tetrazine moiety has a broad absorption spectrum that can efficiently quench the fluorescence of dyes emitting at certain wavelengths. biorxiv.org Upon the iEDDA reaction, the tetrazine is consumed, eliminating the FRET pathway and restoring the fluorescence of the Cy5 dye. encyclopedia.pub

Photoinduced Electron Transfer (PeT): In PeT, an electron is transferred from the excited fluorophore to the electron-deficient tetrazine ring. harvard.edubiorxiv.org This process also results in non-radiative de-excitation of the fluorophore, thus quenching its fluorescence. biorxiv.org The iEDDA reaction alters the electronic properties of the tetrazine, making PeT unfavorable and leading to fluorescence turn-on. researchgate.net

Through-Bond Energy Transfer (TBET): This mechanism involves energy transfer through the covalent bonds connecting the fluorophore and the quencher. nih.govresearchgate.net TBET can be highly efficient, even without significant spectral overlap, and has been utilized to create probes with very high turn-on ratios. biorxiv.orgresearchgate.net The reaction of the tetrazine disrupts the conjugated system, thereby inhibiting TBET and restoring fluorescence. researchgate.net

Dark-State Quenching: A monochromophoric design strategy relies on dark-state quenching, where the tetrazine itself has an optically forbidden n→π* transition that dominates the S0–S1 transition of the molecule. acs.orgencyclopedia.pub After the iEDDA reaction, this transition becomes a π→π* transition, making the molecule fluorescent. encyclopedia.pub This approach offers the advantage of being applicable to a wider range of fluorophores, independent of their emission wavelength. acs.org

The choice of quenching mechanism influences the design of the linker between the Cy5 and tetrazine moieties, as the distance and electronic coupling between the two are critical for efficient quenching and subsequent turn-on. acs.org

Strategies for Enhanced Signal-to-Background Ratios

A high signal-to-background ratio (SBR) is paramount for the sensitive detection of biological targets. acs.orgsemanticscholar.org Several strategies are employed in the design of Cy5-tetrazine probes to maximize the SBR.

Maximizing Fluorescence Turn-On: The efficiency of the fluorescence turn-on, often expressed as the on/off ratio, is a key determinant of the SBR. acs.org By carefully selecting the quenching mechanism and optimizing the molecular structure, researchers have achieved significant fluorescence enhancements upon reaction. For example, some tetrazine-dye conjugates exhibit fluorescence increases of up to 20-fold. harvard.edu Monochromophoric designs have demonstrated even higher turn-on ratios, reaching up to 1000-fold. acs.org

Pre-targeting Approaches: In pre-targeting strategies, a non-fluorescent, dienophile-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. acs.orgeur.nl Subsequently, the Cy5-tetrazine probe is introduced, which rapidly reacts with the dienophile at the target, leading to a localized fluorescence signal. eur.nl This approach significantly reduces background fluorescence from non-targeted probes in circulation, thereby enhancing the SBR. semanticscholar.orgacs.org Studies have shown that this method can lead to a 3.5 to 4-fold increase in SBR compared to traditional labeling methods. semanticscholar.org

Wash-Free Imaging: The high SBR achieved with fluorogenic Cy5-tetrazine probes enables "no-wash" imaging, where the unbound probe does not need to be removed from the system. acs.orgencyclopedia.pub This is particularly advantageous for live-cell and in vivo imaging, as it simplifies experimental procedures and allows for real-time monitoring of biological processes. acs.orgharvard.edu

Optimizing Physicochemical Properties: The physicochemical properties of the probe, such as its lipophilicity and water solubility, can influence its biodistribution and non-specific binding, which in turn affect the background signal. nih.gov Computational models are sometimes used to design probes with optimal properties for reduced background and improved cell permeability. nih.gov

Table 1: Fluorescence Turn-On Ratios of Various Tetrazine-Dye Conjugates
FluorophoreQuenching MechanismFold Fluorescence EnhancementReference
BODIPY FLFRET/PeT14-fold harvard.edu
Oregon Green 488FRET/PeT12-fold harvard.edu
BODIPY TMR-XFRET/PeT11-fold harvard.edu
ATTO425FRET15-40 biorxiv.org
ATTO488FRET15-40 biorxiv.org
Monochromophoric SFTzDark-State QuenchingUp to 1000 acs.org

Development of Activatable and Responsive Probes

Activatable probes are designed to respond to specific biological stimuli, providing a more dynamic and targeted approach to imaging and sensing. acs.org Cy5-tetrazine can be incorporated into such probes, where the iEDDA reaction is triggered by a specific biological event. nih.gov

For instance, probes can be designed to be activated by specific enzymes. In such a design, the dienophile partner for the Cy5-tetrazine is "caged" or blocked by a substrate for a particular enzyme. Upon enzymatic cleavage of the substrate, the active dienophile is released, which then reacts with the Cy5-tetrazine to produce a fluorescent signal. This strategy allows for the in situ monitoring of enzymatic activity. researchgate.net

Furthermore, the concept of bioorthogonal decaging can be employed to activate a therapeutic agent. nih.gov In this approach, a drug is rendered inactive by conjugation to a dienophile. A tetrazine-functionalized molecule, which could also be a Cy5-tetrazine for simultaneous imaging, is then used to trigger the release of the active drug at a specific location via the iEDDA reaction. nih.gov

Multi-Modal Imaging Probe Design

Multi-modal imaging combines the strengths of different imaging techniques to provide a more comprehensive understanding of biological processes. google.com Cy5-tetrazine is a valuable component in the design of multi-modal probes, particularly for combining fluorescence imaging with Positron Emission Tomography (PET). nih.govnih.gov

In a typical pre-targeting PET/fluorescence imaging strategy, a dienophile-modified antibody is first administered. nih.govacs.org This is followed by the injection of a Cy5-tetrazine probe that is also labeled with a PET radionuclide, such as Fluorine-18 (¹⁸F) or a radiometal chelated to the probe. acs.orgnih.gov The iEDDA reaction at the target site leads to the accumulation of both the fluorophore and the radionuclide, allowing for co-localized imaging with both fluorescence and PET. google.comnih.gov

This dual-modality approach offers the high sensitivity and spatial resolution of fluorescence imaging for cellular-level visualization, combined with the quantitative nature and deep tissue penetration of PET for whole-body imaging. google.comnih.gov The Cy5-tetrazine component's role is to provide the optical signal for high-resolution imaging and to serve as the reactive partner in the bioorthogonal reaction that anchors the PET radionuclide to the target. nih.gov

Table 2: Components of a Pre-targeted PET/Fluorescence Imaging System
ComponentFunctionExampleReference
Targeting MoleculeBinds to a specific biological targetDienophile-modified antibody (e.g., A33) nih.gov
Imaging ProbeProvides the imaging signal and reacts with the targeting moleculeCy5-tetrazine labeled with a PET radionuclide nih.govacs.org
Bioorthogonal ReactionCovalently links the targeting molecule and the imaging probeInverse-electron-demand Diels-Alder (iEDDA) eur.nlnih.gov

Application in Biosensing

The high specificity and fluorogenic nature of the Cy5-tetrazine reaction make it an excellent tool for biosensing applications, including the detection of specific biomolecules and the monitoring of enzymatic activity. acs.orgencyclopedia.pub

Detection of Specific Biomolecules: Cy5-tetrazine probes can be used to detect and quantify biomolecules that have been pre-labeled with a dienophile. For example, proteins, nucleic acids, or glycans can be metabolically or chemically modified to incorporate a strained alkene or alkyne. acs.org The subsequent addition of Cy5-tetrazine leads to a fluorescent signal that is proportional to the amount of the labeled biomolecule. nih.gov This approach has been used for labeling proteins on the cell surface and inside cells. nih.govnih.gov

Enzymatic Activity Assays: As mentioned earlier, Cy5-tetrazine can be used in conjunction with enzyme-activatable dienophiles to create highly specific assays for enzymatic activity. researchgate.net The "turn-on" fluorescence provides a direct readout of the enzyme's function in real-time and in a complex biological milieu. encyclopedia.pub This is particularly useful for studying enzymes that are implicated in disease, as it allows for their activity to be monitored in a more physiologically relevant context.

The versatility of Cy5-tetrazine as a fluorogenic probe continues to drive the development of innovative tools for molecular imaging and biosensing, with significant potential for advancing our understanding of biology and for the development of new diagnostic and therapeutic strategies.

Methodological Considerations and Advanced Techniques in Cyanine5 Tetrazine Research

Optimization of Reaction Conditions for Biological Compatibility

Optimizing the reaction conditions for Cyanine5 tetrazine and its dienophile partners is crucial for achieving efficient and specific labeling in biological systems while maintaining cell viability and function. The iEDDA reaction between tetrazines and strained alkenes like TCO is known for its exceptionally fast kinetics and biocompatibility, proceeding efficiently at physiological temperatures and neutral pH in aqueous media without the need for toxic metal catalysts. interchim.fraatbio.comaatbio.comrsc.orgrsc.org

Key aspects of optimization include selecting appropriate reaction partners (dienophiles) that offer high reactivity and stability in biological milieus. aatbio.comnih.gov The concentration of both the this compound probe and the dienophile-modified target needs to be carefully determined to ensure efficient labeling without inducing cytotoxicity or off-target reactions. nih.gov Factors such as incubation time and temperature also play a significant role in maximizing the labeling efficiency and minimizing potential side reactions or degradation of the probe or biological sample. rsc.org Studies have shown robust labeling with Cy5-methyl tetrazine in bacterial cells within minutes, with signal increasing over several hours. rsc.org

Mitigation of Background Fluorescence and Autofluorescence in Complex Samples

Background fluorescence from biological samples and non-specific binding of the fluorescent probe can significantly impair image quality and limit the sensitivity of detection. researchgate.netrsc.org this compound offers advantages in this regard due to the far-red emission of the Cy5 fluorophore, which falls in a spectral window where autofluorescence from many biological components is lower. interchim.frresearchgate.net

Furthermore, the fluorogenic nature of some tetrazine-modified fluorophores, including Cyanine5 derivatives, helps mitigate background fluorescence. researchgate.netmdpi.com In these probes, the fluorescence of the Cy5 is quenched by the tetrazine moiety in the unbound state. researchgate.netmdpi.com Upon reaction with the target molecule, the tetrazine undergoes a transformation, leading to a significant increase in fluorescence intensity. researchgate.netmdpi.com This "turn-on" mechanism allows for wash-free imaging, as the unreacted, quenched probe contributes minimally to the background signal. researchgate.netmdpi.com Strategies for designing fluorogenic tetrazine probes involve optimizing the electronic coupling between the tetrazine and the fluorophore to ensure efficient quenching in the unbound state and a high fluorescence enhancement ratio upon reaction. acs.orgrsc.org

Enhancement of Photostability for Extended Imaging Sessions

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is critical for extended imaging sessions, such as time-lapse microscopy or super-resolution imaging, where samples are exposed to light for prolonged periods. rsc.orgresearchgate.net Cyanine (B1664457) dyes, including Cy5, can be susceptible to photobleaching. researchgate.net

Research efforts aim to enhance the photostability of this compound probes. This can involve chemical modifications to the Cy5 structure or the incorporation of additives to the imaging buffer. Studies have shown that certain additives, such as the amino acid ergothioneine (B1671048) and its analogues, can significantly enhance the photostability of Cy3, Cy5, and Cy7 derivatives by quenching excited triplet states. researchgate.net This approach provides a biocompatible solution for demanding fluorescence imaging applications. researchgate.net The development of new fluorophores with improved intrinsic photostability that can be functionalized with tetrazines is also an active area of research. aatbio.comacs.org

Integration with Genetic Code Expansion Technologies

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. researchgate.netresearchgate.netelifesciences.org This provides a highly precise method for introducing unique chemical handles, such as strained alkenes or alkynes, at specific positions within a protein of interest. researchgate.netelifesciences.org

This compound probes can be integrated with GCE by using them to label proteins that have been modified with a dienophile-containing ncAA. researchgate.netresearchgate.netelifesciences.org This allows for site-specific fluorescent labeling of proteins in live cells, enabling studies of protein localization, dynamics, and interactions with high spatial and temporal resolution. researchgate.netresearchgate.netnih.govspirochrome.com For example, a tetrazine-Cy5 probe has been used to label amyloid precursor protein (APP) modified with a bicyclononyne-lysine (BCNK) ncAA via GCE, allowing for the tracking of APP processing and the generation of amyloid-beta peptide. researchgate.netnih.gov This combination of GCE and bioorthogonal click chemistry with this compound provides a versatile platform for advanced protein imaging in living systems. researchgate.netspirochrome.com

Computational Approaches for Probe Optimization and Mechanistic Elucidation

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, play an increasingly important role in the design and optimization of bioorthogonal probes, including this compound conjugates. mit.edu These approaches can provide insights into the electronic structure, reactivity, and reaction mechanisms of tetrazines and their reaction partners. mit.edu

Computational studies can help predict reaction rates and identify factors that influence the efficiency and selectivity of the iEDDA reaction. mit.edu This information is valuable for designing new tetrazine derivatives with improved reaction kinetics or enhanced stability in biological environments. nih.govmit.edu Furthermore, computational approaches can be used to understand the fluorescence quenching mechanisms in tetrazine-fluorophore conjugates and guide the design of fluorogenic probes with optimized turn-on ratios. acs.orgrsc.org By computationally evaluating different probe designs, researchers can prioritize the synthesis and experimental testing of the most promising candidates, accelerating the development of improved this compound probes for biological applications. mit.edu

Future Perspectives and Emerging Research Trajectories for Cyanine5 Tetrazine in Interdisciplinary Science

Exploration of Novel Dienophile Partners for Enhanced Reactivity or Specificity

The reactivity and specificity of the IEDDA reaction involving tetrazines are significantly influenced by the choice of the dienophile partner. aatbio.comnih.govresearchgate.net While trans-cyclooctene (B1233481) (TCO) is a widely used and highly reactive dienophile for tetrazine ligation, research continues to explore novel dienophile structures to further optimize reaction kinetics, improve physiological stability, or achieve enhanced specificity in biological settings. aatbio.comnih.govacs.org

Studies have investigated alternative strained alkenes and alkynes, as well as other dienophiles like methylcyclopropenes and strained non-benzo-fused cycloalkynes, to react with tetrazines. interchim.fracs.org The goal is to identify partners that can react rapidly under mild, physiological conditions, ideally with rate constants greater than 104 M–1 s–1 for efficient conjugation at low biological concentrations. nih.gov The electronic properties of substituents on both the tetrazine and the dienophile can influence reaction rates and regioselectivity. nih.govresearchgate.net Novel tetrazine scaffolds, such as triazolyl-tetrazines, are being developed to improve physiological stability while maintaining high reactivity with dienophiles. nih.govresearchgate.netacs.org This exploration aims to provide a wider range of bioorthogonal tools with tailored properties for diverse applications. nih.govnih.govnih.gov

Development of Cyanine5 Tetrazine for Targeted Drug Delivery and Activation Research (preclinical)

This compound is being investigated in preclinical research for its potential role in targeted drug delivery and activation systems, often leveraging the specificity and speed of the tetrazine ligation. lumiprobe.comresearchgate.netmdpi.com The strategy typically involves conjugating one half of the bioorthogonal pair (either the tetrazine or the dienophile) to a targeting vehicle, such as an antibody or nanoparticle, designed to accumulate at a specific site, like a tumor. researchgate.netmdpi.commdpi.com The therapeutic agent, often in a caged or inactive form, is then conjugated to the complementary reactive partner (e.g., Cy5 tetrazine or a dienophile-modified drug). researchgate.net Upon reaching the target site, the bioorthogonal reaction occurs, releasing or activating the drug locally.

Cyanine (B1664457) dyes, including Cy5, have been explored as carriers or components in drug delivery systems due to their optical properties and potential for tumor targeting. researchgate.netacs.org While Cy5 itself is primarily a fluorescent label, its conjugation via a tetrazine handle allows for site-specific attachment to pre-targeted entities. This approach aims to improve the therapeutic index by concentrating the drug at the disease site and minimizing systemic exposure and off-target effects. mdpi.commdpi.com Preclinical studies are exploring this "deliver-and-click" approach for targeted therapy. researchgate.net

Integration with Other Advanced Chemical Biology Tools

The utility of this compound is enhanced when integrated with other advanced chemical biology tools and techniques. Its bioorthogonal reactivity makes it compatible with complex biological systems and allows for multiplexed labeling and manipulation. researchgate.netacs.org

Examples of such integration include:

Protein Labeling: Cy5 tetrazine can be used to fluorescently label proteins that have been genetically or chemically modified to incorporate a compatible dienophile (e.g., TCO-modified non-canonical amino acids). acs.orgmit.edunih.gov This enables tracking protein localization and dynamics in live cells. acs.org

Nucleic Acid Labeling: Bioorthogonal reactions, including tetrazine ligation, are used for monitoring and imaging nucleic acids. frontiersin.org Cy5 tetrazine could potentially be used to label modified nucleotides or nucleic acid probes containing a dienophile handle. researchgate.net

Activity-Based Protein Profiling (ABPP): In ABPP, probes are used to label active enzymes. Integrating Cy5 tetrazine into ABPP probes allows for fluorescent visualization of enzyme activity. researchgate.net

Nanomaterials: Cy5 tetrazine can be conjugated to nanoparticles or other nanomaterials for targeted delivery, imaging, or sensing applications. aatbio.commdpi.com

The orthogonality of the tetrazine ligation allows it to be used alongside other bioorthogonal reactions, enabling simultaneous labeling of different biomolecules with distinct fluorescent probes. acs.org

Translational Research Potential in Molecular Imaging and Diagnostics (excluding clinical trials)

This compound holds significant translational research potential in molecular imaging and diagnostics at the preclinical stage. acs.orgnih.govresearchgate.netacs.org Its Cy5 component provides a fluorescence signal in the far-red/NIR window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light. interchim.frlumiprobe.com

Key areas of preclinical investigation include:

Pretargeted Imaging: This strategy involves administering a targeting vector (e.g., an antibody) conjugated to one half of the bioorthogonal pair (e.g., TCO), allowing it to accumulate at the target site. Subsequently, a small molecule probe labeled with the complementary reactive partner and a reporter (e.g., Cy5 tetrazine) is administered. mdpi.comacs.org The rapid bioorthogonal reaction at the target site leads to specific accumulation of the reporter, while unbound probe is quickly cleared from the system, resulting in high target-to-background ratios. mdpi.comacs.org This is particularly promising for applications like PET imaging when the tetrazine is labeled with a radioisotope, but the principle applies to fluorescence imaging with Cy5 tetrazine. frontiersin.orgmdpi.com

Live Cell Imaging: Cy5 tetrazine can be used for fluorescently labeling specific cellular components or events in live cells via bioorthogonal conjugation, allowing for real-time visualization and study of biological processes. nih.govresearchgate.net

Image-Guided Surgery Research: NIR dyes like Cy5 are being explored for image-guided surgery to help visualize tumors or other target tissues during resection. researchgate.netuib.no Cy5 tetrazine could be used to attach the fluorophore specifically to targeting agents for enhanced visualization.

Diagnostics Research: The ability to specifically label biomolecules or pathways with a fluorescent tag like Cy5 tetrazine could be applied to develop novel diagnostic assays or imaging agents for detecting disease biomarkers. researchgate.netresearchgate.netrsna.org

Factors influencing the in vivo performance of tetrazine probes, including Cy5 tetrazine, in preclinical imaging include their lipophilicity and reaction kinetics. acs.org Studies aim to optimize these properties for improved target accumulation and clearance from background tissues. acs.org

Addressing Challenges in Probe Synthesis and in vivo Performance for Research Advancement

Despite the significant potential, the widespread application of this compound and similar tetrazine probes in research is accompanied by challenges related to their synthesis and performance in complex in vivo environments. nih.govresearchgate.netacs.orgresearchgate.net

Challenges in probe synthesis include:

Complexity of Functionalization: Synthesizing functionalized tetrazines can be complex and may require specialized reagents and synthetic skills. nih.govresearchgate.netacs.org Developing modular and accessible synthetic routes is crucial for broader adoption. nih.govresearchgate.net

Stability: Tetrazines can exhibit an inverse correlation between physiological stability and reactivity. Highly reactive tetrazines may be less stable in biological media, undergoing degradation or off-target reactions. nih.govresearchgate.netacs.orgresearchgate.net

Challenges in in vivo performance for research advancement include:

Balancing Reactivity and Stability: Achieving an optimal balance between rapid reaction kinetics for efficient labeling at low concentrations and sufficient stability in the physiological environment remains a key challenge. nih.govresearchgate.netacs.org

Pharmacokinetics and Biodistribution: The in vivo behavior of tetrazine probes, including their distribution, metabolism, and excretion, is influenced by their physicochemical properties, such as lipophilicity. acs.org Optimizing these properties is essential for achieving high target-to-background ratios in imaging and efficient delivery in therapeutic applications. acs.org

Off-Target Reactions: While tetrazine ligation is considered bioorthogonal, minimizing potential off-target reactions or interactions with endogenous molecules is important for ensuring specificity and reducing background signals or toxicity in research studies. frontiersin.org

Clearance: Rapid clearance of unbound probe from non-target tissues is critical for high contrast imaging and reducing potential systemic effects in preclinical studies. acs.org

Addressing these challenges through rational probe design, improved synthetic methodologies, and a deeper understanding of in vivo reaction kinetics and probe behavior will be essential for advancing the research applications of this compound and other bioorthogonal tools. nih.govacs.org

Q & A

Q. How is Cyanine5 tetrazine synthesized and characterized for bioorthogonal applications?

this compound is typically synthesized via coupling reactions between a Cyanine5 fluorophore derivative and a functionalized tetrazine moiety. A common approach involves diazotization of aminobenzothiazole derivatives at low temperatures (0–5°C) followed by coupling with nitrile-containing compounds or hydrazine hydrate, as seen in tetrazine syntheses . Characterization employs spectroscopic methods (e.g., NMR, UV-Vis) and elemental analysis to confirm structure and purity. For bioorthogonal compatibility, the tetrazine group is often derivatized with carboxyl or amine linkers to enable conjugation to biomolecules .

Q. What is the reaction mechanism between this compound and dienophiles like trans-cyclooctene (TCO)?

The reaction proceeds via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient tetrazine reacts with electron-rich strained alkenes (e.g., TCO). This reaction is highly specific, rapid (rate constants >10³ M⁻¹s⁻¹), and proceeds without catalysts in aqueous or cellular environments . The IEDDA mechanism involves [4+2] cycloaddition, releasing nitrogen gas and forming a stable bicyclic adduct, enabling covalent labeling of biomolecules .

Q. How does solvent choice influence the reactivity of this compound in bioconjugation?

Solvent polarity and steric effects significantly impact reaction kinetics and regiospecificity. For example, non-polar solvents like hexane stabilize "tetrazine-solvent" complexes, reducing meta-product formation due to steric hindrance under the tetrazine ring . In aqueous systems, hydrophilic linkers (e.g., polyethylene glycol) enhance solubility and reduce aggregation, improving reaction efficiency . Optimization requires empirical testing in target media (e.g., PBS, cell lysate) to balance reactivity and biocompatibility .

Advanced Research Questions

Q. How can fluorogenic properties of this compound be optimized for live-cell imaging?

Fluorogenicity is enhanced by conjugating tetrazine to the Cyanine5 fluorophore via π-conjugated systems, which quench fluorescence until the tetrazine reacts with a dienophile. Probes with direct conjugation (e.g., tetrazine–Cyanine5) exhibit stronger quenching (up to 400-fold fluorescence increase post-reaction) compared to through-bond energy transfer (TBET) designs . Strategies include using alkenyl tetrazines synthesized via elimination-Heck cascades, which provide high fluorogenic contrast in live cells . Real-time imaging in mice further validates these probes for in vivo applications .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

Steric effects are minimized by:

  • Using small dienophiles : Methylcyclopropene tags (<300 Da) reduce steric bulk while maintaining rapid kinetics .
  • Spacer incorporation : Ethylene glycol (PEG) or alkyl linkers between the tetrazine and fluorophore improve accessibility .
  • Site-specific conjugation : Genetic encoding of tetrazine-reactive motifs (e.g., TCO-modified unnatural amino acids) ensures controlled labeling . Validation via SDS-PAGE or mass spectrometry confirms conjugation efficiency .

Q. What methods validate successful conjugation of this compound in complex biological systems?

  • Fluorescence microscopy : Confocal imaging confirms target-specific labeling in cells, with minimal background due to fluorogenic activation .
  • Radiolabeling : Pre-targeting with ⁹⁹ᵐTc- or ¹⁸F-labeled tetrazines, followed by IEDDA reaction, enables quantification via PET/MRI .
  • Flow cytometry : Measures labeling efficiency on cell surfaces using fluorogenic probes .
  • Gel electrophoresis : Detects shifts in molecular weight post-conjugation .

Q. How do electronic and structural modifications of tetrazine affect Cyanine5's photostability and binding kinetics?

Electron-withdrawing groups (e.g., pyridyl substituents) increase tetrazine reactivity by lowering the LUMO energy, accelerating IEDDA rates . Conversely, bulky substituents reduce reaction rates but improve photostability by hindring photobleaching. Computational modeling (e.g., DFT) predicts optimal substituent combinations, while stopped-flow kinetics in human plasma provide empirical validation .

Methodological Considerations

  • Synthesis : Metal-catalyzed routes (Ni²⁺/Zn²⁺) enable one-pot synthesis from aliphatic nitriles, scalable for asymmetric tetrazines .
  • Storage : Lyophilized this compound should be stored at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Controls : Include non-reactive tetrazine analogs (e.g., dihydrotetrazines) to confirm bioorthogonal specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.